2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-ethanol
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Overview
Description
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-ethanol is a chemical compound with the molecular formula C4H7N3OS2 It belongs to the class of thiadiazole derivatives, which are known for their diverse pharmacological activities
Mechanism of Action
Target of Action
Compounds with a similar structure have been found to inhibit the interleukin-6 (il-6)/jak/stat3 pathway .
Mode of Action
Based on its structural similarity to other thiadiazole derivatives, it may interact strongly with its biological targets due to the mesoionic character of the thiadiazole ring .
Biochemical Pathways
Related compounds have been shown to affect the il-6/jak/stat3 pathway , which plays a crucial role in immune response and inflammation.
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, thiadiazole-containing compounds are known to cross cellular membranes, which may influence their bioavailability .
Result of Action
Related thiadiazole derivatives have demonstrated anticancer activities in various in vitro and in vivo models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-ethanol typically involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-amino-5-mercapto-1,3,4-thiadiazole+ethylene oxide→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amino and hydroxyl groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3OS2/c5-3-6-7-4(10-3)9-2-1-8/h8H,1-2H2,(H2,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYDSKZMHQDNEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC1=NN=C(S1)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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